N-(pyridin-3-yl)cyclobutanecarboxamide
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Overview
Description
N-(pyridin-3-yl)cyclobutanecarboxamide: is an organic compound characterized by the presence of a pyridine ring attached to a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid can be synthesized through the cyclization of butadiene derivatives under specific conditions.
Amidation Reaction: The cyclobutanecarboxylic acid is then reacted with pyridin-3-amine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(pyridin-3-yl)cyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-(pyridin-3-yl)cyclobutylamine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(pyridin-3-yl)cyclobutanecarboxamide serves as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine
This compound is being investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific biological pathways.
Industry
In the material science industry, this compound can be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(pyridin-3-yl)cyclobutanecarboxamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the cyclobutanecarboxamide moiety can provide steric hindrance or additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)cyclobutanecarboxamide
- N-(pyridin-4-yl)cyclobutanecarboxamide
- N-(pyridin-3-yl)cyclopentanecarboxamide
Uniqueness
N-(pyridin-3-yl)cyclobutanecarboxamide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding properties and reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-pyridin-3-ylcyclobutanecarboxamide |
InChI |
InChI=1S/C10H12N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h2,5-8H,1,3-4H2,(H,12,13) |
InChI Key |
XJZDGYWLFHPYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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